molecular formula C17H14N4O2S2 B2783817 N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 389083-76-5

N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B2783817
M. Wt: 370.45
InChI Key: KYPMLUFFPDPZDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that has been extensively studied for its potential biological applications. It is a member of the thiadiazole family of compounds, which have been shown to exhibit a wide range of biological activities.

Scientific Research Applications

Antimicrobial Applications

A series of derivatives, including N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, have shown promising antimicrobial properties. For instance, Bikobo et al. (2017) synthesized a series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives exhibiting potent antimicrobial activity, significantly against Gram-positive bacterial strains and Candida strains, with some molecules outperforming reference drugs (Bikobo et al., 2017).

Antiallergy Potential

Hargrave et al. (1983) discovered N-(4-substituted-thiazolyl)oxamic acid derivatives as potent, orally active antiallergy agents in the rat PCA model, showing significant potency over disodium cromoglycate. The study implies the relevance of thiadiazolyl derivatives in developing antiallergic pharmaceuticals (Hargrave et al., 1983).

Anticancer Investigations

Ravinaik et al. (2021) explored the anticancer efficacy of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides against various cancer cell lines, revealing several derivatives with higher anticancer activities than the reference drug, etoposide (Ravinaik et al., 2021).

Biochemical Significance

The compound and its derivatives have been instrumental in biochemical studies, particularly in understanding molecular mechanisms and binding interactions. For example, a study on the solvent polarizability effect on the keto/enol equilibrium of bioactive molecules from the 1,3,4-thiadiazole group provided insights into solvent-induced tautomerism, crucial for understanding the biochemical behavior of such compounds in various environments (Matwijczuk et al., 2017).

properties

IUPAC Name

N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O2S2/c22-14(18-13-9-5-2-6-10-13)11-24-17-21-20-16(25-17)19-15(23)12-7-3-1-4-8-12/h1-10H,11H2,(H,18,22)(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYPMLUFFPDPZDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

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